

# physicochemical properties of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid

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## An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid**. Due to the limited availability of experimentally validated data in peer-reviewed literature, this guide combines predicted values with detailed, standardized experimental protocols that can be employed for the precise determination of these properties.

## Chemical Identity

- IUPAC Name: **2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid**
- CAS Number: 180134-15-0[1][2]
- Molecular Formula: C<sub>10</sub>H<sub>6</sub>F<sub>6</sub>O<sub>3</sub>[1][2]
- Molecular Weight: 288.15 g/mol
- Appearance: White powder[2]
- Storage: Store in a dry, cool, and well-ventilated area. Keep container tightly sealed.[2]

## Physicochemical Properties

The following table summarizes the available quantitative data for **2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid**. It is important to note that much of the currently available data is predicted and should be confirmed through experimental validation.

Property	Value	Data Type	Reference
Melting Point	156-159 °C	-	ChemicalBook
Boiling Point	253.6 ± 40.0 °C	Predicted	ChemicalBook
Density	1.493 ± 0.06 g/cm <sup>3</sup>	Predicted	ChemicalBook
pKa	2.63 ± 0.36	Predicted	ChemicalBook
Solubility	No quantitative data available. Expected to be slightly soluble in water.	-	-
LogP (Octanol-Water Partition Coefficient)	No quantitative data available.	-	-

## Experimental Protocols for Physicochemical Property Determination

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of aromatic carboxylic acids like **2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid**.

### Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the dry, powdered **2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
- **Heating:** The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes liquid ( $T_2$ ) are recorded. The melting range is reported as  $T_1 - T_2$ .

## Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Capillary Method (for small quantities)

- **Sample Preparation:** A small amount of the liquid compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.
- **Apparatus Setup:** The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.
- **Heating and Observation:** The apparatus is heated slowly. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.

## Determination of pKa by Potentiometric Titration

The pKa is a measure of the acidity of a compound. Potentiometric titration is a highly accurate method for its determination.

Methodology:

- **Solution Preparation:** A precise weight of **2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid** is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.
- **Titration Setup:** The acidic solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. The titrant (NaOH solution) is added in small, precise increments using a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The pKa is the pH at which half of the acid has been neutralized (i.e., at half the volume of the equivalence point).

## Determination of Aqueous Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology: Shake-Flask Method

- **Equilibration:** An excess amount of solid **2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid** is added to a known volume of water in a sealed flask.
- **Agitation:** The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Separation:** The suspension is filtered or centrifuged to remove the undissolved solid.
- **Quantification:** The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration with a standardized base.

## Determination of LogP (Octanol-Water Partition Coefficient)

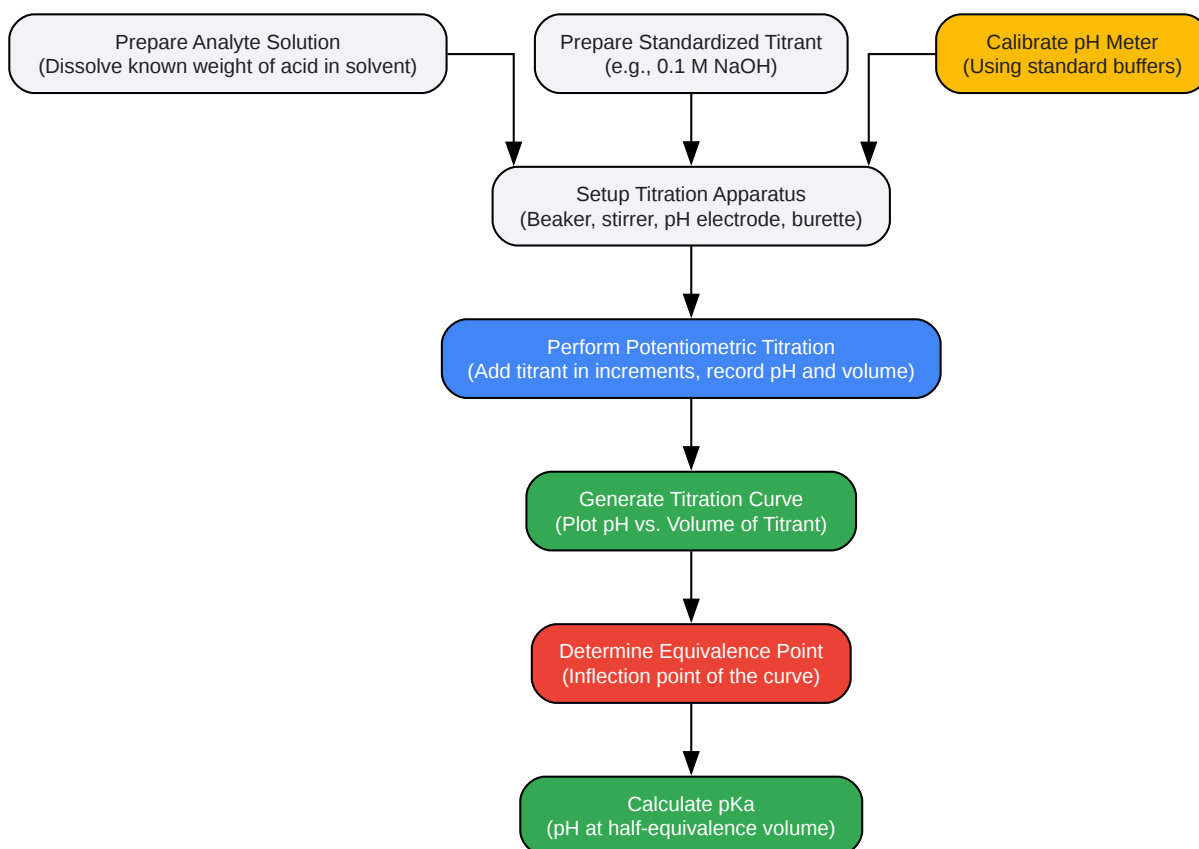
LogP is a measure of the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties.

Methodology: HPLC Method

- **System Calibration:** A series of standard compounds with known LogP values are injected into a reverse-phase HPLC system. A correlation is established between the retention time of these standards and their LogP values.
- **Sample Analysis:** A solution of **2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid** is injected into the same HPLC system under identical conditions.
- **LogP Calculation:** The retention time of the target compound is measured, and its LogP value is calculated from the calibration curve.

## Visualizations

### Experimental Workflow for pKa Determination



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Caption: Workflow for pKa determination by potentiometric titration.

## Safety and Handling

While a specific safety data sheet (SDS) for **2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid** is not widely available, related compounds with trifluoromethyl and benzoic acid moieties suggest that the following precautions should be taken.

- General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.

- Personal Protective Equipment (PPE):
  - Eye Protection: Wear chemical safety goggles or glasses.
  - Hand Protection: Wear suitable chemical-resistant gloves.
  - Skin and Body Protection: Wear a laboratory coat.
- First Aid Measures:
  - In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
  - In case of skin contact: Wash off with soap and plenty of water.
  - If inhaled: Move the person into fresh air.
  - If swallowed: Rinse mouth with water. Do not induce vomiting.

Always consult a comprehensive and compound-specific Safety Data Sheet before handling this chemical.

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## References

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- To cite this document: BenchChem. [physicochemical properties of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180096#physicochemical-properties-of-2-methoxy-4-6-bis-trifluoromethyl-benzoic-acid]

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